molecular formula C6H9Na6O15P3 B1516189 D-Myo-inositol 1,4,5-trisphosphate sodium salt CAS No. 108340-81-4

D-Myo-inositol 1,4,5-trisphosphate sodium salt

Cat. No.: B1516189
CAS No.: 108340-81-4
M. Wt: 551.99 g/mol
InChI Key: MLMBGBMAFNSCOW-PYBCBHMXSA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-MYO-INOSITOL 1,4,5-TRISPHOSPHATE HEXASODIUM SALT is a biologically significant molecule that plays a crucial role in cellular signaling pathways. It is a derivative of inositol, a carbohydrate that is involved in various cellular processes. This compound is particularly known for its ability to release calcium ions from intracellular stores, which is essential for various cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-MYO-INOSITOL 1,4,5-TRISPHOSPHATE HEXASODIUM SALT typically involves the phosphorylation of inositol. The process begins with the protection of hydroxyl groups on inositol, followed by selective phosphorylation at the 1, 4, and 5 positions. The final step involves deprotection and conversion to the hexasodium salt form .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar steps as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: D-MYO-INOSITOL 1,4,5-TRISPHOSPHATE HEXASODIUM SALT primarily undergoes hydrolysis and phosphorylation reactions. It can also participate in complex formation with metal ions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various phosphorylated derivatives of inositol and free inositol upon complete hydrolysis .

Scientific Research Applications

D-MYO-INOSITOL 1,4,5-TRISPHOSPHATE HEXASODIUM SALT is widely used in scientific research due to its role in intracellular calcium release. Some of its applications include:

Mechanism of Action

The primary mechanism of action of D-MYO-INOSITOL 1,4,5-TRISPHOSPHATE HEXASODIUM SALT involves binding to its receptor on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This increase in intracellular calcium concentration triggers various cellular responses, including muscle contraction, secretion, and metabolism regulation .

Comparison with Similar Compounds

  • D-MYO-INOSITOL 1,4,5-TRISPHOSPHATE TRISODIUM SALT
  • D-MYO-INOSITOL 1,4,5-TRISPHOSPHATE HEXAPOTASSIUM SALT

Comparison: While all these compounds share a similar core structure, their differences lie in the counterions (sodium vs. potassium) and their specific biological activities. D-MYO-INOSITOL 1,4,5-TRISPHOSPHATE HEXASODIUM SALT is unique in its ability to release calcium ions efficiently, making it a valuable tool in studying calcium signaling pathways .

Properties

CAS No.

108340-81-4

Molecular Formula

C6H9Na6O15P3

Molecular Weight

551.99 g/mol

IUPAC Name

hexasodium;[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate

InChI

InChI=1S/C6H15O15P3.6Na/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6/t1-,2+,3+,4-,5-,6-;;;;;;/m0....../s1

InChI Key

MLMBGBMAFNSCOW-PYBCBHMXSA-H

SMILES

C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

[C@@H]1([C@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Myo-inositol 1,4,5-trisphosphate sodium salt
Reactant of Route 2
D-Myo-inositol 1,4,5-trisphosphate sodium salt
Reactant of Route 3
D-Myo-inositol 1,4,5-trisphosphate sodium salt
Reactant of Route 4
D-Myo-inositol 1,4,5-trisphosphate sodium salt
Reactant of Route 5
D-Myo-inositol 1,4,5-trisphosphate sodium salt
Reactant of Route 6
D-Myo-inositol 1,4,5-trisphosphate sodium salt
Customer
Q & A

Q1: How does D-Myo-inositol 1,4,5-trisphosphate sodium salt interact with its target and what are the downstream effects in the context of cardiac tissue?

A1: While the exact target is not explicitly mentioned in this specific research paper, D-Myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) is a well-known second messenger that primarily acts by binding to the Ins(1,4,5)P3 receptor, which is a ligand-gated calcium channel located on the endoplasmic reticulum. This binding triggers the release of calcium ions (Ca2+) from the endoplasmic reticulum into the cytoplasm. The research paper demonstrates that manipulating this signaling pathway using both an agonist (this compound) and an antagonist (2-APB) mimics the cardioprotective effects of ischemic preconditioning, suggesting that modulating intracellular calcium levels plays a crucial role in this phenomenon. []

Q2: What is the role of this compound in mimicking ischemic preconditioning according to the provided research?

A2: The research demonstrates that this compound, by mimicking the biphasic Ins(1,4,5)P3 concentration changes observed during ischemic preconditioning, significantly reduces infarct size in a rabbit heart model. [] This suggests that the compound, likely through its interaction with the Ins(1,4,5)P3 receptor and subsequent modulation of intracellular calcium levels, triggers similar protective mechanisms as those activated during ischemic preconditioning.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.